Mesihc

Description

5-Methyl-2-nitrobenzenethiol is a substituted benzene derivative featuring a thiol (-SH) group at position 1, a nitro (-NO₂) group at position 2, and a methyl (-CH₃) group at position 5. Its molecular formula is C₇H₇NO₂S, with a theoretical molecular weight of 169.20 g/mol. The nitro and methyl substituents influence the compound’s electronic properties, while the thiol group confers reactivity typical of aromatic thiols, such as acidity and nucleophilicity .

Properties

CAS No. |

115945-18-1 |

|---|---|

Molecular Formula |

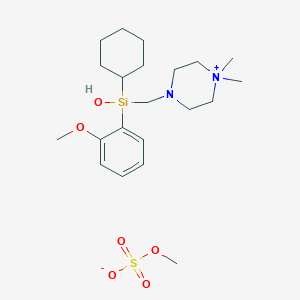

C21H38N2O6SSi |

Molecular Weight |

474.7 g/mol |

IUPAC Name |

cyclohexyl-[(4,4-dimethylpiperazin-4-ium-1-yl)methyl]-hydroxy-(2-methoxyphenyl)silane;methyl sulfate |

InChI |

InChI=1S/C20H35N2O2Si.CH4O4S/c1-22(2)15-13-21(14-16-22)17-25(23,18-9-5-4-6-10-18)20-12-8-7-11-19(20)24-3;1-5-6(2,3)4/h7-8,11-12,18,23H,4-6,9-10,13-17H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

BGGYXMKCQZHAAZ-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3OC)O)C.COS(=O)(=O)[O-] |

Canonical SMILES |

C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3OC)O)C.COS(=O)(=O)[O-] |

Synonyms |

2-methoxy-sila-hexocyclium MeSiHC o-methoxy-sila-hexocyclium |

Origin of Product |

United States |

Scientific Research Applications

Menthol has a wide range of applications in various fields:

Mechanism of Action

Menthol primarily activates the cold-sensitive TRPM8 receptors in the skin, causing a sensation of coolness. This is achieved by inhibiting calcium ion currents in neuronal membranes. Additionally, menthol may exert analgesic properties through kappa-opioid receptor agonism .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Methyl-2-nitrobenzenethiol with three analogs from the evidence:

Key Observations:

Functional Groups :

- The thiol group in 5-Methyl-2-nitrobenzenethiol and 5-Chloro-2-methylbenzenethiol imparts higher acidity compared to the alcohol group in 5-Methyl-2-nitrobenzyl alcohol. Thiols (pKa ~6-8) are significantly more acidic than alcohols (pKa ~16-19) due to better stabilization of the conjugate base .

- The nitrile group in 5-Methyl-2-nitrobenzonitrile is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring compared to nitro or chloro substituents .

Substituent Effects: Nitro vs. Chloro: The nitro group (meta-directing, electron-withdrawing) in 5-Methyl-2-nitrobenzenethiol reduces electron density on the ring more than the chloro group (ortho/para-directing, weakly electron-withdrawing) in 5-Chloro-2-methylbenzenethiol. This difference affects reactivity in electrophilic substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.